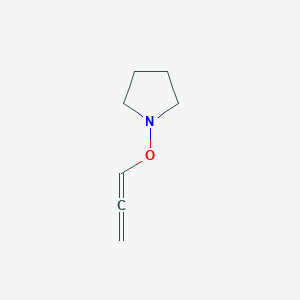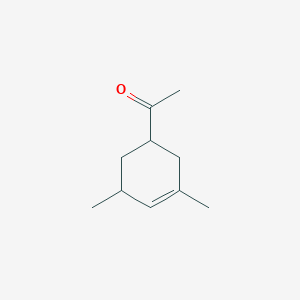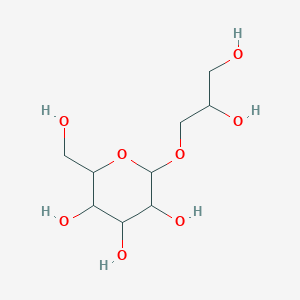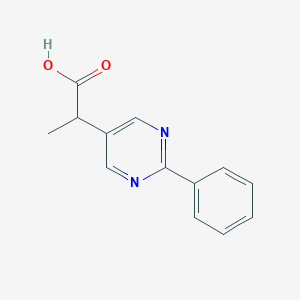![molecular formula C13H16N2 B043819 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole CAS No. 117661-99-1](/img/structure/B43819.png)
9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is a heterocyclic compound with a unique structure that has attracted the attention of researchers in the pharmaceutical industry. This compound has shown potential for use in the development of new drugs due to its diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is not fully understood. However, it is believed to act by inhibiting enzymes involved in the biosynthesis of essential molecules in microorganisms, leading to cell death. The compound has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole have been studied extensively. The compound has been shown to have a low toxicity profile and is well tolerated in animal models. It has also been found to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole in lab experiments is its diverse range of biological activities. This makes it a promising candidate for use in the development of new drugs. However, one of the limitations is the lack of information on its mechanism of action, which makes it difficult to optimize its use in drug development.
Direcciones Futuras
There are several future directions for the study of 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole. One of the directions is to further investigate its mechanism of action to optimize its use in drug development. Another direction is to explore its potential use in the treatment of viral infections, as it has shown promising results as an antiviral agent. Additionally, the compound could be further modified to improve its pharmacokinetic properties and reduce toxicity. Finally, the compound could be tested in clinical trials to evaluate its efficacy and safety in humans.
Conclusion:
In conclusion, 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is a promising compound with a diverse range of biological activities. Its potential use in the development of new drugs makes it an attractive candidate for further research. The synthesis method has been optimized, and the compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in drug development.
Métodos De Síntesis
The synthesis of 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole involves the reaction of o-phenylenediamine with 2-methyl-2-butene-1,4-dial in the presence of a strong acid catalyst. This reaction results in the formation of the desired compound with a yield of around 65%. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The compound has been tested against a variety of microorganisms and has shown promising results as a potential antibiotic.
Propiedades
Número CAS |
117661-99-1 |
|---|---|
Nombre del producto |
9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
Fórmula molecular |
C13H16N2 |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
9-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C13H16N2/c1-10-5-4-8-13-14-11-6-2-3-7-12(11)15(13)9-10/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Clave InChI |
AITHVRSGQITLHU-UHFFFAOYSA-N |
SMILES |
CC1CCCC2=NC3=CC=CC=C3N2C1 |
SMILES canónico |
CC1CCCC2=NC3=CC=CC=C3N2C1 |
Sinónimos |
6H-Azepino[1,2-a]benzimidazole,7,8,9,10-tetrahydro-9-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





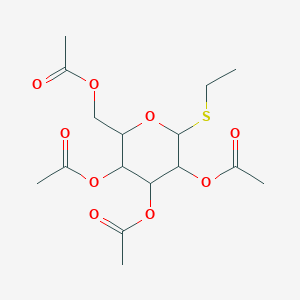


![[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate](/img/structure/B43748.png)


![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)
